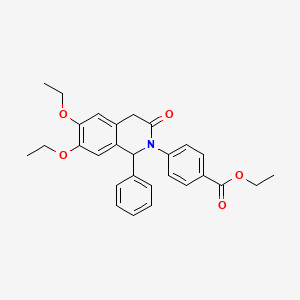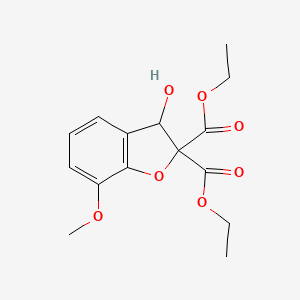
(2Z)-N-(2-aminoethyl)-2-(hydroxyimino)-2-phenylethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of oxime derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired oxime derivative.
Industrial Production Methods
In an industrial setting, the production of (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The phenyl ring may also contribute to the compound’s binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-METHYLACETAMIDE
- (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-ETHYLACETAMIDE
- (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PROPYLACETAMIDE
Uniqueness
(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is unique due to the presence of the phenyl ring, which can enhance its binding affinity and specificity for certain molecular targets compared to its alkyl-substituted counterparts. This structural feature may also influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2Z)-N-(2-aminoethyl)-2-hydroxyimino-2-phenylacetamide |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-12-10(14)9(13-15)8-4-2-1-3-5-8/h1-5,15H,6-7,11H2,(H,12,14)/b13-9- |
InChI-Schlüssel |
DHDVPHCCYZIGSX-LCYFTJDESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=O)NCCN |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15028621.png)
![2-Amino-4-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028622.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide](/img/structure/B15028634.png)
![methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028635.png)
![(5E)-3-(2-chlorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B15028642.png)


![1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15028663.png)
![ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B15028672.png)
![benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028677.png)
![Diethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15028697.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide](/img/structure/B15028711.png)
![2-methylpropyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028717.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15028719.png)
